molecular formula C17H20N2O4S B12301977 Febuxostat methanol solvate

Febuxostat methanol solvate

Cat. No.: B12301977
M. Wt: 348.4 g/mol
InChI Key: AXVUXFXCFSBUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Febuxostat methanol solvate is a crystalline compound formed by the interaction of febuxostat, a non-purine selective inhibitor of xanthine oxidase, with methanol. Febuxostat is primarily used for the treatment of chronic gout and hyperuricemia. The solvate form enhances the solubility and stability of febuxostat, making it more effective for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of febuxostat methanol solvate involves the reaction of febuxostat with methanol under controlled conditions. The process typically includes dissolving febuxostat in methanol and allowing the solution to crystallize. The crystallization process can be facilitated by cooling or by the addition of anti-solvents .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where febuxostat is dissolved in methanol, followed by controlled crystallization. The crystals are then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Febuxostat methanol solvate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of febuxostat, as well as substituted derivatives that can have different pharmacological properties .

Scientific Research Applications

Febuxostat methanol solvate has a wide range of scientific research applications:

Mechanism of Action

Febuxostat methanol solvate exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels. This mechanism is particularly beneficial for patients with gout, as it helps prevent the formation of urate crystals in joints and tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Febuxostat methanol solvate is unique due to its non-purine structure, which allows for selective inhibition of xanthine oxidase without affecting other enzymes. This selectivity reduces the risk of side effects compared to other xanthine oxidase inhibitors. Additionally, the methanol solvate form enhances the solubility and stability of febuxostat, making it more effective for pharmaceutical use .

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;methanol

InChI

InChI=1S/C16H16N2O3S.CH4O/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;1-2/h4-6,9H,8H2,1-3H3,(H,19,20);2H,1H3

InChI Key

AXVUXFXCFSBUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O.CO

Origin of Product

United States

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